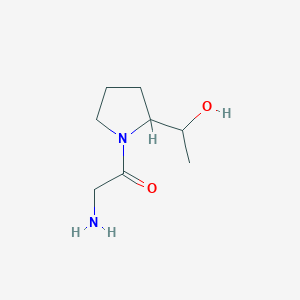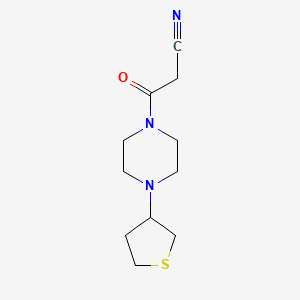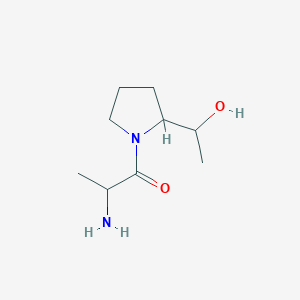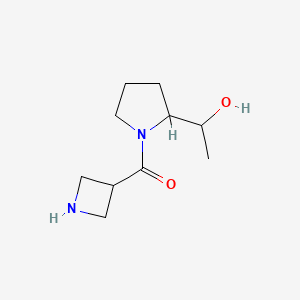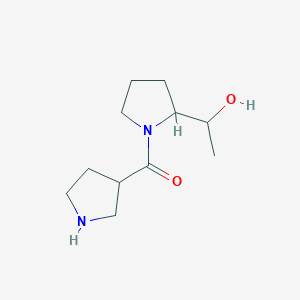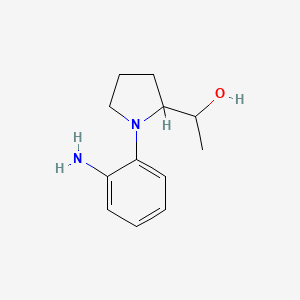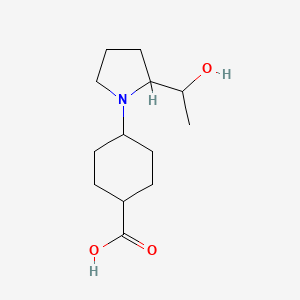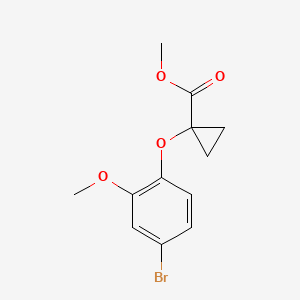
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester
Overview
Description
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester (1-4-BMP-CPME) is a synthetic molecule composed of a brominated phenoxy group and a cyclopropanecarboxylic acid group. It is a versatile molecule with a variety of biological and chemical applications. It has been used in the synthesis of a variety of compounds and as a building block for drug discovery, as well as in the study of enzyme-catalyzed reactions. In addition, it has been used in the development of novel therapeutic agents and in the study of biochemical and physiological processes.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and drug intermediates, and as a building block for drug discovery. It has also been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters. In addition, it has been used in the development of novel therapeutic agents and in the study of biochemical and physiological processes.
Mechanism of Action
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester is a versatile molecule with a variety of biological and chemical applications. Its mechanism of action is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. It has also been shown to modulate the activity of several other enzymes, including cyclooxygenase-1, lipoxygenase, and phospholipase A2.
Advantages and Limitations for Lab Experiments
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester has several advantages for use in laboratory experiments. It is relatively inexpensive, and the synthesis is relatively simple. In addition, it is stable in air and water, and it is not a hazardous material. The main limitation of 1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester is that it is a relatively new compound, and its mechanism of action is not fully understood.
Future Directions
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid methyl ester has a variety of potential future applications. It could be used in the development of novel therapeutic agents, such as drugs and drug intermediates. In addition, it could be used in the study of biochemical and physiological processes, such as the regulation of enzyme activity. It could also be used in the design of new catalysts for chemical reactions, and as a building block for drug discovery. Finally, it could be used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
properties
IUPAC Name |
methyl 1-(4-bromo-2-methoxyphenoxy)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-15-10-7-8(13)3-4-9(10)17-12(5-6-12)11(14)16-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDYBIBVAIKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



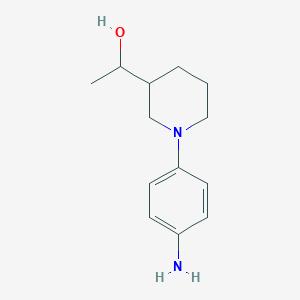
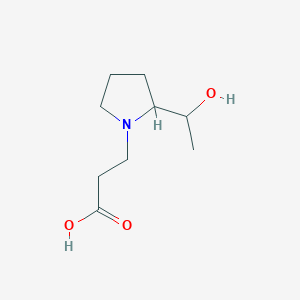
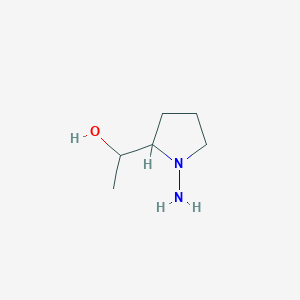
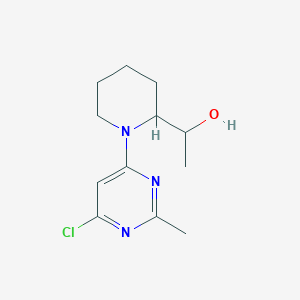
![4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477756.png)

